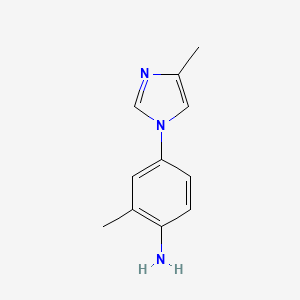

2-Amino-5-(4-methylimidazol-1-yl)toluene

Description

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-methyl-4-(4-methylimidazol-1-yl)aniline |

InChI |

InChI=1S/C11H13N3/c1-8-5-10(3-4-11(8)12)14-6-9(2)13-7-14/h3-7H,12H2,1-2H3 |

InChI Key |

OHNQIKKLLYHETG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(N=C2)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Heterocyclic Systems

Imidazole vs. Thiadiazole vs. Pyrimidine

- Imidazole (target compound): Exhibits dual nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and metal coordination.

- 1,3,4-Thiadiazole (): Contains sulfur and nitrogen, offering distinct electronic properties. Thiadiazoles are known for antimicrobial activity due to their ability to disrupt bacterial cell walls .

- Pyrimidine (): A six-membered ring with two nitrogen atoms, often involved in nucleic acid interactions. Derivatives like 2-amino-5-(N-benzoyl)-amino-pyrimidine may target DNA synthesis pathways .

Table 1: Heterocyclic Properties

| Compound Class | Ring Size | Nitrogen Atoms | Key Functional Features |

|---|---|---|---|

| Imidazole (target) | 5-membered | 2 | Hydrogen bonding, lipophilic substituents |

| 1,3,4-Thiadiazole | 5-membered | 2 + 1 sulfur | Electrophilic reactivity, antimicrobial |

| Pyrimidine | 6-membered | 2 | Planar structure, DNA/enzyme targeting |

Substituent Effects

- Amino Group: Present in both the target compound and thiadiazole derivatives (e.g., 2-amino-5-(substituted)-benzyl-1,3,4-thiadiazole). This group enhances solubility and enables Schiff base formation, a critical step in synthesizing bioactive derivatives .

- Aromatic Substituents : The 4-methylimidazol-1-yl group in the target compound contrasts with the benzyl or benzoyl groups in analogs (e.g., 5-(4-methoxybenzyl)-thiadiazole in ). Methyl groups may reduce steric hindrance compared to bulkier substituents, favoring target engagement.

Table 2: Representative Yields and Properties of Analogs

Preparation Methods

Ullmann-Type Coupling

Ullmann coupling is a classical method for forming carbon–heteroatom bonds. For 2-amino-5-(4-methylimidazol-1-yl)toluene, this approach involves reacting 2-amino-5-bromotoluene with 4-methylimidazole in the presence of a copper catalyst. A representative procedure from demonstrates:

-

Reactants : 2-amino-5-bromotoluene (1 equiv), 4-methylimidazole (1.2 equiv)

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-phenanthroline (20 mol%)

-

Base : Cs₂CO₃ (2 equiv)

-

Solvent : DMSO, 110°C, 24 h

This method prioritizes simplicity but requires high temperatures and prolonged reaction times.

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers superior regioselectivity. Adapting protocols from, a two-step process is employed:

-

Protection : 2-amino-5-bromotoluene is protected with Boc anhydride.

-

Coupling : The protected intermediate reacts with 4-methylimidazole under Pd catalysis:

This method achieves higher yields but involves additional protection/deprotection steps.

Multi-Step Synthesis Approaches

Sequential Functionalization

Catalytic Systems and Reaction Optimization

Palladium vs. Copper Catalysts

Comparative studies reveal:

| Catalyst System | Temp (°C) | Time (h) | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| CuI/1,10-phenanthroline | 110 | 24 | 68 | Moderate | |

| Pd₂(dba)₃/XantPhos | 100 | 12 | 75 | High | |

| Pd(PPh₃)₄ (Suzuki) | 90 | 8 | 82 | High |

Palladium systems offer faster kinetics and better selectivity but at higher cost.

Solvent and Base Effects

-

Polar aprotic solvents (DMSO, DMF) enhance reaction rates but complicate purification.

-

Weak bases (K₂CO₃) favor Ullmann coupling, while strong bases (NaOt-Bu) are optimal for Buchwald-Hartwig.

Comparative Analysis of Synthesis Routes

| Method | Steps | Total Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Ullmann Coupling | 1 | 68 | Low | Moderate |

| Buchwald-Hartwig | 2 | 75 | High | High |

| Suzuki + Functionalization | 3 | 52 | Moderate | Low |

Buchwald-Hartwig amination strikes the best balance between yield and scalability for industrial applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 2-Amino-5-(4-methylimidazol-1-yl)toluene?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates (e.g., chlorinated precursors) with sodium azide in a toluene-water mixture (8:2 ratio) under controlled conditions (5–7 hours) is a common approach. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by solvent removal under reduced pressure and crystallization/recrystallization for purification . Similar protocols for analogous compounds highlight the use of acetic acid as a catalyst and reflux conditions (3–5 hours) for imidazole ring formation .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

- Methodological Answer: Key techniques include:

- LCMS : To confirm molecular weight (e.g., m/z 295 [M+H]+ as seen in structurally similar compounds) .

- HPLC : Retention time analysis (e.g., 0.82 minutes under SQD-FA05 conditions) for purity assessment .

- X-ray crystallography : For resolving crystal structure, as demonstrated in related amino-thiazole derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer: Store in a locked, dry environment at room temperature. Avoid exposure to moisture or light, as imidazole derivatives are prone to hydrolysis. Disposal must comply with regional regulations (e.g., US 40 CFR Part 261, EU 91/156/EEC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

- Methodological Answer:

- Solvent optimization : Test polar vs. non-polar solvents (e.g., toluene vs. ethanol) to balance reaction kinetics and solubility.

- Catalyst screening : Evaluate acetic acid or sodium acetate for imidazole ring formation .

- Time-temperature profiling : Use TLC to identify ideal reflux duration (e.g., 3–7 hours) and avoid side products .

Q. How can contradictions in spectroscopic data (e.g., LCMS vs. NMR) be resolved?

- Methodological Answer:

- Multi-technique validation : Cross-validate LCMS ([M+H]+ peaks) with ¹H/¹³C NMR to confirm functional groups.

- Fluorescence spectroscopy : For compounds with aromatic/heterocyclic systems, dual fluorescence effects (e.g., solvent polarity-dependent emission) can clarify electronic transitions .

- Chromatogram analysis : Review peak symmetry and retention times to detect impurities or degradation .

Q. What methodologies assess environmental interactions or degradation pathways of this compound?

- Methodological Answer:

- Electrochemical sensors : Use ZnO/MgO/Cr₂O₃ nanofiber-modified electrodes to detect degradation byproducts (e.g., toluene derivatives) via current-voltage (I–V) profiling .

- Surface property analysis : Probe aerosol interactions using secondary organic aerosol (SOA) characterization techniques, such as chromatographic analysis of limonene/toluene photooxidation products .

- Biogenic source discrimination : Apply Stage 2 secondary data reviews (e.g., chromatogram line-shape analysis) to distinguish synthetic vs. natural degradation pathways .

Data Analysis and Interpretation

Q. How to statistically validate concentration measurements in environmental samples?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.